molecular formula C23H28O10 B079081 Glaucolide A CAS No. 11091-29-5

Glaucolide A

Cat. No.: B079081
CAS No.: 11091-29-5
M. Wt: 464.5 g/mol
InChI Key: DDRDDFBLSIAXPP-WMFJGPPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glaucolide A is a carboxylic ester and a ketone.

Scientific Research Applications

Genotoxic Action

Glaucolide B, closely related to Glaucolide A, exhibits cytotoxic and clastogenic activities in human cultured lymphocytes and bone marrow cells from mice. At concentrations greater than 15 µg/ml, it completely inhibited cell growth in lymphocytes, and at lower concentrations, significantly increased the frequency of chromosomal aberrations. However, in vivo, it showed no significant genotoxic action in mouse bone marrow cells. Caution is advised in medicinal use due to these effects (Burim, Canalle, Lopes, & Takahashi, 1999).

Structural Analysis

Research on this compound has involved chemical transformations, spectral and X-ray crystallographic studies. This work has established the structures of this compound and B, contributing significantly to the understanding of these compounds at a molecular level (Padolina, Yoshioka, Nakatani, Mabry, Monti, Davis, Cox, Sim, Watson, & Wu, 1974).

Stereochemistry and Conformation

Another study defined the stereochemistry of this compound through X-ray crystal structure analysis. This research is crucial for understanding the conformational properties of this sesquiterpenoid lactone and its potential biological activities (Cox & Sim, 1975).

Properties

CAS No.

11091-29-5

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

[(1S,2R,4R,8R,10S)-8-acetyloxy-12-(acetyloxymethyl)-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-10-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C23H28O10/c1-11(2)20(27)30-15-9-23(6,32-13(4)25)16(26)7-8-22(5)19(33-22)18-17(15)14(21(28)31-18)10-29-12(3)24/h15,18-19H,1,7-10H2,2-6H3/t15-,18-,19+,22+,23+/m0/s1

InChI Key

DDRDDFBLSIAXPP-WMFJGPPASA-N

Isomeric SMILES

CC(=C)C(=O)O[C@H]1C[C@@](C(=O)CC[C@@]2([C@H](O2)[C@@H]3C1=C(C(=O)O3)COC(=O)C)C)(C)OC(=O)C

SMILES

CC(=C)C(=O)OC1CC(C(=O)CCC2(C(O2)C3C1=C(C(=O)O3)COC(=O)C)C)(C)OC(=O)C

Canonical SMILES

CC(=C)C(=O)OC1CC(C(=O)CCC2(C(O2)C3C1=C(C(=O)O3)COC(=O)C)C)(C)OC(=O)C

Synonyms

glaucolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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